Guanazole
Overview
Description
Synthesis Analysis
Recent advances in synthesis techniques have focused on efficient, sustainable methods incorporating green chemistry principles. The development of one-pot, atom economy procedures allows for the creation of guanazole derivatives with minimal environmental impact. These methods not only offer a pathway to guanazole but also enable the easy functionalization of its molecular structure for further applications in organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).
Molecular Structure Analysis
The molecular structure of guanazole and its derivatives is crucial for understanding their reactivity and potential applications. The presence of nitrogen atoms within the ring structure allows for a variety of bonding patterns and electronic configurations, which can significantly influence the compound's chemical behavior and interaction with biological systems. The structural versatility of guanazole makes it a valuable building block in medicinal chemistry, enabling the design of molecules with tailored pharmacological profiles (Rosales-Hernández et al., 2023).
Chemical Reactions and Properties
Guanazole undergoes a range of chemical reactions, leveraging its reactive nitrogen atoms for the formation of diverse chemical structures. The synthesis of 1,2,4-oxadiazoles from guanazole showcases the compound's versatility in forming heterocyclic structures with significant biological activity. These reactions often utilize guanazole as a precursor in multistep synthesis pathways, highlighting its utility in constructing complex molecular architectures (Patel et al., 2023).
Physical Properties Analysis
The physical properties of guanazole, such as solubility, melting point, and stability, are influenced by its molecular structure and the presence of nitrogen atoms. These properties are critical for its application in various chemical processes and formulations. Understanding the physical characteristics of guanazole and its derivatives enables chemists to manipulate these compounds for specific applications, optimizing their performance and effectiveness (Becerra, Abonía, & Castillo, 2022).
Chemical Properties Analysis
Guanazole's chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and its ability to participate in hydrogen bonding, are essential for its use in synthetic chemistry and pharmaceutical research. The compound's ability to engage in various chemical reactions makes it a valuable tool for constructing complex molecular structures with potential therapeutic applications (Rauf, Imtiaz-ud-Din., & Badshah, 2014).
Scientific Research Applications
Cancer Research and Treatment :
- Guanazole has been found to inhibit DNA synthesis in cancer cells, especially in leukemia. It shows a significant effect in inhibiting the incorporation of adenine, hypoxanthine, and uridine into DNA in leukemia cells, which is more pronounced than its effect on RNA. This action is similar to that of hydroxyurea, another known antitumor agent (Brockman, Shaddix, Laster, & Schabel, 1970).
- Clinical trials have been conducted using guanazole in adult acute leukemia, indicating its potential as a therapeutic agent. It was administered as a continuous intravenous infusion, showing effects like myelosuppression as the major toxic effect (Hewlett, Bodey, Coltman, Freireich, Haut, & McCredie, 1973).
Mechanism of Action :
- Guanazole seems to exert its action through the inhibition of ribonucleoside diphosphate reductase. This mechanism is evident in both normal and leukemia-bearing mice. It also demonstrates a differential uptake in normal versus leukemia cells, suggesting a selective mechanism of action (Dave, Paul, & Rustum, 1978).
- Research on Chinese hamster ovary cell lines resistant to guanazole and hydroxyurea revealed that these agents share a common site of action, strengthening the idea that they target the same molecular mechanism in their antitumor activity (Wright & Lewis, 1974).
Pharmacokinetics and Toxicology :
- Studies have explored the pharmacokinetics of guanazole in humans, demonstrating its excretion predominantly through urine and suggesting that the drug itself, rather than its metabolites, is responsible for its antitumor activity (Gerber, Seibert, Desiderio, Thompson, & Lane, 1973).
- Cardiovascular effects of guanazole were also studied, indicating that rapid intravenous injection can cause transient changes in blood pressure and heart rate, suggesting the need for careful monitoring during administration (Vick & Herman, 1970).
Other Applications :
- Guanazole-metal complexes have been investigated for their potential in making cotton fabrics flame-retardant, antibacterial, and antifungal. This application demonstrates the versatility of guanazole beyond its pharmacological uses (Nabipour, Wang, Rahman, Song, & Hu, 2020).
Safety And Hazards
Future Directions
A novel composite membrane was proposed for the first time by introducing 3,5-diamino-1,2,4-triazole (GAZ) and piperazine with trimesoyl chloride (TMC) into the polyamide layer . The membranes fabricated with a higher GAZ fraction exhibited superior removal for the dyes of Rose bengal (>99.6%) and Congo red (>97.5%) with the dye permeance over 23.0 LMH/bar, and higher rejection rates for natural organic matters . The membranes with stable operation implied their potential applications in water desalination and purification .
properties
IUPAC Name |
1H-1,2,4-triazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Record name | GUANAZOLE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025367 | |
Record name | Guanazole | |
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Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Guanazole appears as colorless crystals. (NTP, 1992) | |
Record name | GUANAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20443 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | GUANAZOLE | |
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Product Name |
Guanazole | |
CAS RN |
1455-77-2 | |
Record name | GUANAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20443 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,5-Diamino-1,2,4-triazole | |
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Record name | Guanazole | |
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Record name | Guanazole | |
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Record name | 1H-1,2,4-Triazole-3,5-diamine | |
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Record name | Guanazole | |
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Record name | 1H-1,2,4-triazole-3,5-diamine | |
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Record name | GUANAZOLE | |
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Melting Point |
399 to 403 °F (Decomposes) (NTP, 1992) | |
Record name | GUANAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20443 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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